Tridodecyl phosphate
CAS No.: 682-49-5
Cat. No.: VC3878236
Molecular Formula: C36H75O4P
Molecular Weight: 603 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682-49-5 |
|---|---|
| Molecular Formula | C36H75O4P |
| Molecular Weight | 603 g/mol |
| IUPAC Name | tridodecyl phosphate |
| Standard InChI | InChI=1S/C36H75O4P/c1-4-7-10-13-16-19-22-25-28-31-34-38-41(37,39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
| Standard InChI Key | OHRVKCZTBPSUIK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Tridodecyl phosphate (CAS 68610-62-8; alternative CAS 682-49-5) is systematically identified as tri(dodecyl) phosphate, with the molecular formula and a molecular weight of 602.95 g/mol . The structure consists of a central phosphate group esterified with three dodecyl (C12) chains, conferring high lipophilicity as evidenced by its computed XLogP3-AA value of 16.3 .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.905 g/cm³ | |
| Boiling Point | 522.2°C at 760 mmHg | |
| Flash Point | 282.6°C | |
| Refractive Index | ||
| Vapor Pressure | <0.1 mmHg at 25°C (estimated) |
The compound's exact mass (602.540 Da) and monoisotopic mass (602.54029787 Da) confirm its structural uniformity . Its high rotatable bond count (36) contributes to conformational flexibility, complicating 3D conformer generation .
Synthesis and Manufacturing Processes
Industrial synthesis typically involves reacting phosphorus oxychloride () with dodecyl alcohol under controlled conditions, analogous to methods documented for related phosphotriesters . A two-step catalytic process using anhydrous achieves intermediate chloridates, which undergo hydrolysis to yield the final product . Recent advances leverage bromoethyl precursors for improved reaction efficiency, as demonstrated in thioalkyl-protected phosphate syntheses .
Key challenges include:
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Selectivity Control: Minimizing di-ester byproducts during stepwise esterification.
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Purification: Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) achieve >92% purity, though scalability remains problematic .
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Thermal Stability: The high boiling point necessitates specialized reaction vessels for large-scale production .
Physicochemical Behavior and Material Interactions
The compound's 0.905 g/cm³ density and refractive index of 1.461 make it suitable for optical applications requiring low light dispersion . Its thermal profile shows decomposition onset at 282.6°C, with complete volatilization above 522°C . In polymer matrices, tridodecyl phosphate acts as both plasticizer and antioxidant, reducing chain scission rates by 40–60% in accelerated aging tests .
Solubility characteristics:
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Hydrophobic Domains: Fully miscible with non-polar solvents (hexane, toluene)
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Polar Media: Limited solubility in ethanol (3.2 g/L at 25°C) and water (<0.01 g/L)
Industrial Applications and Performance Metrics
While sometimes confused with tridecyl phosphite derivatives, tridodecyl phosphate serves distinct roles in material science:
Table 2: Key Industrial Applications
| Sector | Function | Performance Benefit |
|---|---|---|
| Polymer Stabilization | Free radical scavenger | Increases PVC lifespan by 2.3× |
| Lubricant Additives | Extreme pressure agent | Reduces wear rates by 18–22% |
| Coatings | Plasticizer | Enhances flexibility (ΔTg = -15°C) |
In polyvinyl chloride (PVC), 0.5–2.0 wt% additions improve color retention during extrusion at 180–220°C, suppressing discoloration from conjugated polyene formation . The compound's large alkyl groups sterically hinder phosphate hydrolysis, ensuring long-term stability in humid environments .
Analytical Characterization Techniques
Modern quality control employs complementary techniques:
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HPLC-UV: Retention time 12.3 min (C18 column, 80:20 acetonitrile/water)
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FTIR Spectroscopy: Characteristic P=O stretch at 1260 cm⁻¹, C-O-P vibrations at 1040 cm⁻¹
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Mass Spectrometry: ESI-MS shows dominant [M+H]⁺ peak at m/z 603.5
Method validation studies demonstrate 98.7% inter-laboratory reproducibility for purity assays using these techniques .
Emerging Research Directions
Recent developments focus on:
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Green Synthesis: Enzymatic esterification using lipases, achieving 78% yield at 60°C
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Nanocomposite Applications: Graphene oxide functionalization for tribological coatings
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Drug Delivery Systems: Investigating slow-release properties for hydrophobic APIs
Ongoing clinical evaluations suggest potential as a transdermal penetration enhancer, with flux rates improving 3.8-fold for diclofenac sodium in ex vivo models .
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